molecular formula C16H18N4O3 B14458349 3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 72375-53-2

3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14458349
CAS No.: 72375-53-2
M. Wt: 314.34 g/mol
InChI Key: ISCOCYKFSSWCOU-UHFFFAOYSA-N
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Description

3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties. It is a derivatized resorcinol dye compound with an absorption maximum of 432 nm, commonly used as a pH indicator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of diethylamine with a nitrophenyl hydrazine derivative under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its functional groups. The compound’s nitrophenyl and diethylamino groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved include electron transfer and hydrogen bonding, which contribute to its effectiveness as a pH indicator and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity.

Properties

CAS No.

72375-53-2

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

5-(diethylamino)-2-[(4-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C16H18N4O3/c1-3-19(4-2)14-9-10-15(16(21)11-14)18-17-12-5-7-13(8-6-12)20(22)23/h5-11,21H,3-4H2,1-2H3

InChI Key

ISCOCYKFSSWCOU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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